molecular formula C6H6O2S2 B12983354 Methyl 4-mercaptothiophene-3-carboxylate

Methyl 4-mercaptothiophene-3-carboxylate

Cat. No.: B12983354
M. Wt: 174.2 g/mol
InChI Key: WYGOCXZSJWHUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-mercaptothiophene-3-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 4-mercaptothiophene-3-carboxylate, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions for the industrial production of this compound may vary depending on the manufacturer and the desired application.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-mercaptothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiol group to a sulfonic acid derivative.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acid derivatives, while reduction of the carboxylate group can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 4-mercaptothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with various biomolecules, potentially affecting their function. Additionally, the thiophene ring can interact with biological membranes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Methyl 4-mercaptothiophene-3-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:

The unique combination of the thiol group and the carboxylate group in this compound makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-sulfanylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-8-6(7)4-2-10-3-5(4)9/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGOCXZSJWHUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.